![molecular formula C14H22ClNOS B13232802 2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13232802.png)
2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride involves several steps. One common method includes the reaction of 2-methoxyphenylthiol with 2-chloroethylpiperidine in the presence of a base to form the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride can be compared with other similar compounds, such as:
2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}morpholine hydrochloride: This compound has a similar structure but contains a morpholine ring instead of a piperidine ring.
2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}pyrrolidine hydrochloride:
Properties
Molecular Formula |
C14H22ClNOS |
|---|---|
Molecular Weight |
287.8 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenyl)sulfanylethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c1-16-13-7-2-3-8-14(13)17-11-9-12-6-4-5-10-15-12;/h2-3,7-8,12,15H,4-6,9-11H2,1H3;1H |
InChI Key |
LARTXBOGTGFHEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SCCC2CCCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13232721.png)
![1-([2-(4-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride](/img/structure/B13232722.png)

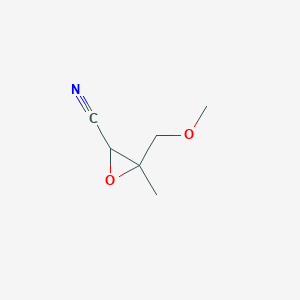
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B13232731.png)

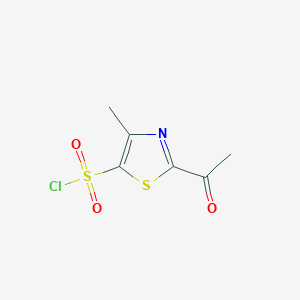
![2-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13232762.png)
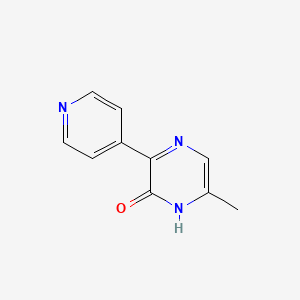
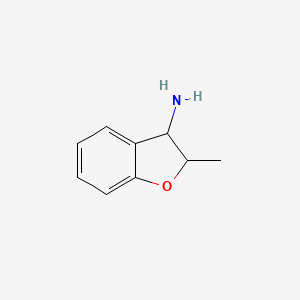

![4-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B13232774.png)
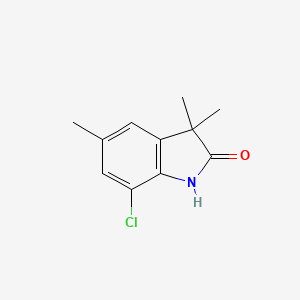
![5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B13232790.png)
